molecular formula C27H39D7O2 B1149192 24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7 CAS No. 144154-78-9

24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7

Cat. No.: B1149192
CAS No.: 144154-78-9
M. Wt: 409.6960724
InChI Key:
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Description

24(R/S)-hydroxycholesterol-d7 is the deuterated form of 24(R/S)-hydroxycholesterol.

Scientific Research Applications

Alzheimer's Disease Research

24S-hydroxycholesterol has been found to play a significant role in Alzheimer's disease (AD). A study showed that levels of 24S-hydroxycholesterol were decreased in brain samples from AD patients, suggesting its potential as a biomarker for the disease (Heverin et al., 2004).

Lipoprotein Distribution and Biological Variation

Research into the distribution of esterified and unesterified oxysterols, including 24S-hydroxycholesterol, in lipoprotein subfractions of healthy volunteers, has been conducted. This study also explored the influence of various factors like daytime, food intake, and menstrual cycle on oxysterol concentrations (Burkard et al., 2007).

Quantification in Plasma and Cerebrospinal Fluid

A highly sensitive assay for quantifying 24(S)-hydroxycholesterol in human plasma and cerebrospinal fluid (CSF) has been developed. This method can support clinical trials where 24(S)-hydroxycholesterol is used as a pharmacodynamic biomarker (Sidhu et al., 2015).

Nuclear Receptor Ligands and Metabolism

Studies have detailed the methods for extracting and quantitating oxysterols, including 24(S)-hydroxycholesterol, from biological samples. These oxysterols serve as ligands for liver X receptors, which are crucial for cholesterol homeostasis (Magomedova & Cummins, 2019); (Gage & Pineda-Torra, 2019).

Amyotrophic Lateral Sclerosis (ALS) Pathogenesis

Research suggests that 25-hydroxycholesterol, closely related to 24-hydroxycholesterol, could be actively involved in the pathogenesis of ALS, mostly in the early symptomatic disease stage, by mediating neuronal apoptosis (Kim et al., 2017).

Cholesterol Metabolism in Neurodegenerative Diseases

Oxysterols like 24S-hydroxycholesterol have been studied in relation to their potential role in neurodegenerative diseases. They may regulate key enzymes in the brain and influence the generation of beta-amyloid peptides, suggesting a link to conditions such as Alzheimer's disease (Björkhem et al., 2009).

Cholesterol Metabolism in Various Cell Types

A study examined the metabolism of hydroxycholesterols in rat glial cells and neurons, providing insights into cholesterol homeostasis in the brain (Zhang et al., 1997).

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-1,1,2,2,3,4,4-heptadeuterio-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20?,21+,22-,23+,24+,25?,26+,27-/m1/s1/i12D2,14D2,16D2,20D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWMKBFJCNLRTC-LAIQKCHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2=CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(C(C(C1([2H])O)([2H])[2H])([2H])[2H])C)C)[C@H](C)CCC(C(C)C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7
Reactant of Route 2
24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7
Reactant of Route 3
24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7
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24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7
Reactant of Route 5
24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7
Reactant of Route 6
24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7

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